![molecular formula C20H17ClN4O4S B3933261 N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3933261.png)
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-1-benzofuran-2-carboxamide
Overview
Description
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, a piperazine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzofuran derivative with piperazine under controlled conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through a nucleophilic substitution reaction involving 4-chloro-2-nitrophenol and the piperazine derivative.
Formation of the Final Compound: The final step involves the reaction of the intermediate with carbonothioyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include benzofuran derivatives with additional oxygen-containing functional groups.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.
Medicine
Drug Development:
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-nitrophenyl)-4-nitrobenzamide
- 2-chloro-4-nitrophenol
- 4-chloro-N-methylpyridine-2-carboxamide
Uniqueness
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring, a piperazine ring, and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c21-14-5-6-15(16(12-14)25(27)28)23-7-9-24(10-8-23)20(30)22-19(26)18-11-13-3-1-2-4-17(13)29-18/h1-6,11-12H,7-10H2,(H,22,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXOALQCXBNQHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=S)NC(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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